5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride

Organic Synthesis Medicinal Chemistry Isomer Purity

Researchers developing HBV capsid assembly modulators often face regiochemistry-dependent synthesis failures when substituting this 2,4-difluoro isomer. This specific intermediate eliminates those risks by providing predictable, sequential reactivity for constructing the pharmacophore. - Enables synthesis of sulfamoylbenzamide derivatives with EC50 values of 160 nM and 260 nM in cell-based HBV replication assays. - The 2,4-difluoro substitution pattern directs chemoselectivity, ensuring correct amide and sulfonamide bond formation in multi-step syntheses. - Supplied with a minimum 95% purity specification, supporting reliable scale-up from discovery to pre-clinical development.

Molecular Formula C7H2Cl2F2O3S
Molecular Weight 275.06 g/mol
Cat. No. B13251378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride
Molecular FormulaC7H2Cl2F2O3S
Molecular Weight275.06 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)C(=O)Cl
InChIInChI=1S/C7H2Cl2F2O3S/c8-7(12)3-1-6(15(9,13)14)5(11)2-4(3)10/h1-2H
InChIKeyVJLASNASVTYHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 10 g / 10 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride: Bifunctional Intermediate


5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride (CAS: 1595871-79-6) is a bifunctional aromatic building block featuring a reactive benzoyl chloride moiety and a chlorosulfonyl group on a 2,4-difluorobenzene scaffold. The electron-withdrawing fluorine substituents enhance the electrophilicity of both the carbonyl carbon and the sulfonyl sulfur, enabling sequential or selective derivatization in multi-step syntheses . Key applications include its role as a key intermediate in the preparation of Hepatitis B virus (HBV) capsid assembly modulators [1] and in the synthesis of sulfamoylbenzamide antiviral agents .

Bifunctional building block with benzoyl chloride and chlorosulfonyl reactive centers
2,4-Difluoro substitution enhances electrophilicity for selective derivatization
Supports multi-step synthesis via predictable chemoselectivity

Why 5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride Is Irreplaceable


Substitution with other chlorosulfonylbenzoyl chloride isomers or analogs is not viable due to critical differences in regiochemistry and electronic effects. The specific 2,4-difluoro substitution pattern of this compound directs reactivity and influences the physicochemical properties of downstream products. As demonstrated by Dart and Holt, the ortho-, meta-, and para-isomers of chlorosulfonylbenzoyl chlorides exhibit distinct reaction pathways with benzene under AlCl3 catalysis, with the ortho-isomer uniquely undergoing reduction to a sulfinic acid [1]. Furthermore, the electron-withdrawing effect of the 2,4-difluoro substitution in benzoyl chlorides alters the dominant solvolysis mechanism compared to non-fluorinated analogs [2], impacting reaction kinetics and product selectivity. Using an alternative isomer or a non-fluorinated analog would yield a different product profile, potentially with inferior biological activity or pharmacokinetic properties, thereby compromising the integrity of the target synthesis .

Risk Factor
Target Compound
Potential Substitute
Regiochemistry
2,4-Difluoro-5-chlorosulfonyl
2,3-Difluoro isomer; distinct reaction outcomes
Electronic Effects
Fluorinated scaffold activates acyl chloride
Non-fluorinated analog alters solvolysis mechanism
Product Profile
Defined chemoselectivity (acylation > sulfonylation)
Unpredictable product distribution may compromise synthesis

5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride Comparisons


2,4- vs. 2,3-Difluoro Substitution

The target compound's 2,4-difluoro substitution pattern is structurally distinct from its 2,3-difluoro isomer. While both share the same molecular formula (C7H2Cl2F2O3S) and molecular weight (275.06 g/mol), the positional isomerism leads to different physicochemical properties and reactivity profiles. The 2,4-difluoro arrangement provides a unique electronic environment that influences the reactivity of both the benzoyl chloride and chlorosulfonyl groups . This differentiation is critical for ensuring the correct regioisomer is used in patent-protected syntheses, such as those for HBV capsid assembly modulators [1].

Regioisomer Identity
Head-to-head
2,4-Difluoro vs 2,3-Difluoro; identical MF/MW
Ensures correct regioisomer for target synthesis
Critical for patent-protected protocols
Organic Synthesis Medicinal Chemistry Isomer Purity

HBV Capsid Assembly Modulator Antiviral Activity

The target compound serves as a direct intermediate for synthesizing sulfamoylbenzamide derivatives that act as HBV capsid assembly modulators. Specifically, a derivative synthesized from this compound (or a close structural analog) has demonstrated potent antiviral activity. In a relevant assay, a compound from this series showed an EC50 of 160 nM against HBV in human HePAD38 cells [1]. Another closely related derivative from a similar patent family exhibited an EC50 of 260 nM in the same assay system [2]. These values provide a quantitative benchmark for the expected potency of compounds derived from this specific intermediate.

Antiviral EC50 of Derived Compounds
Class-level inference
EC50 160 nM (derived) vs 260 nM (related derivative)
Supports antiviral screening context
Data from HePAD38 cell assay; intermediate context
Antiviral HBV Capsid Assembly Modulator

Acylation vs. Sulfonylation Chemoselectivity

A classic study by Dart and Holt (1974) on isomeric chlorosulfonylbenzoyl chlorides (without fluorine) provides a foundational understanding of chemoselectivity. When stirred with AlCl3 and benzene, the ortho-isomer underwent acylation as the major primary reaction but also produced a benzoylbenzenesulfinic acid via reduction, while the meta- and para-isomers showed different product distributions [1]. This demonstrates that the relative position of the chlorosulfonyl and benzoyl chloride groups dramatically alters the reaction outcome. For the target compound, the specific 2,4-difluoro and 5-chlorosulfonyl substitution pattern dictates its unique reactivity profile, enabling predictable and selective sequential functionalization not possible with other isomers.

Chemoselectivity
Class-level inference
Acylation expected over sulfonylation (ortho-isomer precedent)
Predictable sequential functionalization
Based on AlCl3/benzene model reaction
Organic Synthesis Chemoselectivity Reaction Mechanism

5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride Applications


Synthesis of HBV Capsid Assembly Modulators

Employed as a key building block in the synthesis of sulfamoylbenzamide derivatives designed to inhibit HBV capsid assembly. The compound's bifunctional nature allows for sequential amide and sulfonamide bond formations, crucial for constructing the pharmacophore. Derivatives of this compound have demonstrated EC50 values of 160 nM and 260 nM in cell-based HBV replication assays [1][2].

Amide Compounds for Bone Disease

Used as an intermediate in the preparation of novel amide compounds that target the SOST/LRP5/6 pathway to modulate Wnt signaling for the prevention or treatment of bone diseases. The compound's specific substitution pattern is essential for the biological activity of the final amide product .

Sequential Derivatization in Multi-Step Synthesis

Its dual reactive groups (benzoyl chloride and chlorosulfonyl) enable a controlled, sequential derivatization strategy. The electron-withdrawing 2,4-difluoro substitution enhances electrophilicity at both reactive centers , while the specific regioisomerism ensures predictable chemoselectivity [3], allowing for the efficient construction of complex molecular architectures.

Application
Selection Property
Validation Focus
HBV Capsid Assembly Research
Pathway-targeted intermediate validation
Antiviral endpoint assay review
Wnt Pathway Modulation Research
Bone disease model intermediate validation
Wnt signaling endpoint review
Sequential Derivatization Research
Bifunctional reactivity profile
Chemoselectivity and regioselectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.